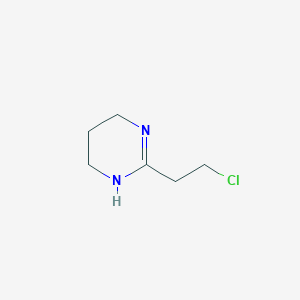
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid is a compound that features a piperazine ring and a piperidine ring, both of which are nitrogen-containing heterocycles
Vorbereitungsmethoden
The synthesis of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, which is a multicomponent reaction that forms the desired product through the combination of an amine, an isocyanide, a carboxylic acid, and an aldehyde . Industrial production methods often involve the use of solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or piperidine rings can be substituted with various functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form more complex structures.
Common reagents used in these reactions include acids, bases, and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) . Major products formed from these reactions include substituted piperazines and piperidines, which have various applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The piperazine and piperidine rings allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-(Piperazine-1-carbonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share the piperazine ring and exhibit similar biological activities.
Piperidine derivatives: These compounds contain the piperidine ring and are used in various medicinal applications.
The uniqueness of this compound lies in its dual-ring structure, which provides a versatile scaffold for the development of new therapeutic agents .
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and wide range of applications in scientific research. Its unique structure allows for various chemical reactions and interactions with biological targets, making it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C11H19N3O3 |
|---|---|
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-(piperazine-1-carbonyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c15-10(16)9-2-1-5-14(8-9)11(17)13-6-3-12-4-7-13/h9,12H,1-8H2,(H,15,16) |
InChI-Schlüssel |
PILBDQDCSREWSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CN(C1)C(=O)N2CCNCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)
![2-[(Azetidin-1-yl)methyl]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13181487.png)


![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
![N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13181505.png)




![4-Chloro-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13181536.png)



